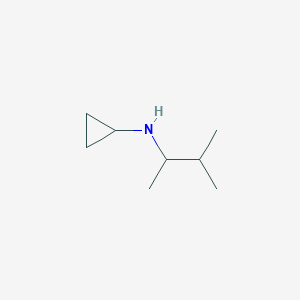

N-(3-Methylbutan-2-yl)cyclopropanamine

Descripción

N-(3-Methylbutan-2-yl)cyclopropanamine (CAS: 1093403-67-8) is a cyclopropane-containing amine derivative with the molecular formula C₈H₁₈ClN (as its hydrochloride salt) and a molecular weight of 163.69 g/mol . The compound features a cyclopropane ring directly bonded to an amine group, which is further substituted with a branched aliphatic chain (3-methylbutan-2-yl). The hydrochloride salt form enhances stability and polar solubility, making it suitable for laboratory and pharmaceutical research.

Propiedades

IUPAC Name |

N-(3-methylbutan-2-yl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZNLAPAPRESJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588215 | |

| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926204-43-5 | |

| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbutan-2-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-Methylbutan-2-yl)cyclopropanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, facilitating the creation of diverse compounds for further research and application.

Reactivity and Mechanism

The compound's amine group can form hydrogen bonds and ionic interactions with active sites on enzymes or receptors, while the cyclopropane ring provides steric hindrance that can influence binding affinities. This unique combination enhances its utility in synthetic organic chemistry .

Biological Research

Investigating Biological Activity

Research has indicated that this compound may interact with specific biomolecules, potentially modulating biological pathways. Studies are ongoing to explore its effects on various biological systems, including its role in receptor interactions and enzyme modulation .

Therapeutic Potential

The compound is also being explored for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure may offer advantages in developing new medications targeting neurological disorders and other conditions .

Pharmaceutical Development

Intermediate in Drug Synthesis

In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various drugs. Its ability to modify biological activity makes it a valuable component in the development of pharmaceuticals aimed at treating complex diseases .

Industrial Applications

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for formulating agrochemicals, enhancing crop protection solutions by improving the efficacy of active ingredients in pesticides .

Material Science Innovations

this compound is also being investigated for its potential applications in material science, particularly in creating innovative polymers and materials that contribute to advancements in coatings and adhesives .

Cosmetic Formulations

Enhancing Cosmetic Products

The unique properties of this compound make it suitable for use in cosmetic formulations. It can enhance texture and stability, appealing to manufacturers seeking innovative ingredients for cosmetic products .

Summary Table of Applications

| Field | Application |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules |

| Biological Research | Investigating biological activity; potential therapeutic uses |

| Pharmaceuticals | Intermediate in drug synthesis; targeting neurological disorders |

| Industrial Chemistry | Production of specialty chemicals; formulation of agrochemicals |

| Material Science | Development of innovative polymers and materials |

| Cosmetics | Enhancing texture and stability in cosmetic formulations |

Mecanismo De Acción

The mechanism of action of N-(3-Methylbutan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N-(3-Methylbutan-2-yl)cyclopropanamine and selected analogs:

Key Observations:

- Substituent Effects : The target compound’s branched aliphatic chain contrasts with aromatic (e.g., benzyl, pyridinyl) or sulfonamide groups in analogs. Aliphatic chains generally increase lipophilicity, whereas aromatic systems enhance π-π stacking interactions .

- Amine Type : The primary amine in this compound differs from secondary (N-methyl) or sulfonamide functionalities, impacting basicity and hydrogen-bonding capacity .

Physicochemical Properties

| Property | This compound HCl | N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide | N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine |

|---|---|---|---|

| Solubility | High (polar solvents due to HCl salt) | Moderate (polar aprotic solvents) | Low (non-polar solvents) |

| Boiling/Melting Point | Not reported | Not reported | Not reported |

| Stability | Stable under dry conditions | Sensitive to acidic hydrolysis | Stable (aromatic backbone) |

Actividad Biológica

N-(3-Methylbutan-2-yl)cyclopropanamine is a cyclopropane-derived amine that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological effects, and applications, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of approximately 163.69 g/mol. The compound typically appears as a white powder and is soluble in various organic solvents, making it suitable for diverse chemical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Alkylation : Reaction of cyclopropanamine with 3-methylbutan-2-yl chloride.

- Reduction Reactions : Utilizing reducing agents such as lithium aluminum hydride to convert precursors into the desired amine.

- Substitution Reactions : Nucleophilic substitution with various electrophiles to produce different derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in modulating cellular pathways and serving as a tool in biochemical studies.

The compound is believed to interact with specific molecular targets, influencing various biological processes. Its mechanism may involve binding to enzymes or receptors that play critical roles in cellular signaling pathways.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound, particularly in neurodegenerative diseases and cancer treatment.

Case Studies

- Neurodegenerative Disease Models : In models of tauopathy, compounds similar to this compound demonstrated the ability to stabilize microtubules (MTs), suggesting potential for treating conditions like Alzheimer's disease .

- Cancer Treatment : The compound's structure suggests it may have anti-cancer properties by stabilizing MTs and affecting cell division dynamics, which is crucial in rapidly dividing cancer cells .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique structural features that may enhance its biological activity:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N-(2-methylpentan-3-yl)cyclopropanamine | Cyclopropane derivative | Similar amine functionality but different alkyl chain |

| 3-Methylbut-2-en-2-ylcyclopropane | Cyclopropane derivative | Contains a double bond, altering reactivity |

| N,N-Dimethylcyclopropanamine | Cyclopropane derivative | Dimethyl substitution affects steric properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.